3-Phenyl-acrylamidine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-phenylprop-2-enimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIRTJVRBRTVKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Amidine Functional Group
The amidine group (-C(=NH)NH2) is a key determinant of the chemical character of 3-phenyl-acrylamidine hydrochloride. Its reactivity is characterized by its basicity, the nucleophilic nature of its nitrogen atoms, and the electrophilic character of the amidine carbon.
Basicity and Protonation Equilibria of 3-Phenyl-acrylamidines
The equilibrium for the protonation of 3-phenyl-acrylamidine is illustrated below:
The phenyl group, being weakly electron-withdrawing, is expected to slightly decrease the basicity of the amidine compared to an unsubstituted alkylamidine.
Nucleophilic Character of the Imine Nitrogen
The imine nitrogen atom in the amidine group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with various electrophiles. However, the delocalization of this lone pair into the π-system of the C=N bond can reduce its nucleophilicity compared to a simple amine. The lone pair on the amide-like nitrogen is even less nucleophilic due to its participation in resonance with the C=N double bond. reddit.com In the context of 3-phenyl-acrylamidine, the nucleophilicity of the imine nitrogen is a crucial factor in many of its reactions.
Electrophilic Activation and Reactivity at the Carbonyl Analog
The carbon atom of the amidine group is analogous to a carbonyl carbon and exhibits electrophilic character. This electrophilicity is enhanced upon activation. For instance, α,β-unsaturated amides, which are structurally related to 3-phenyl-acrylamidine, can be activated by Lewis acids or superacids to enhance their electrophilicity and promote reactions with weak nucleophiles. organic-chemistry.org This activation renders the amidine carbon more susceptible to nucleophilic attack. While specific studies on the electrophilic activation of 3-phenyl-acrylamidine are scarce, it is plausible that similar activation strategies could be employed to modulate its reactivity.
Intermolecular Reactions
The presence of both nucleophilic and electrophilic centers, as well as a reactive double bond, allows this compound to participate in a variety of intermolecular reactions.
Addition Reactions to the Acrylamide (B121943) Double Bond
The acrylamide moiety in this compound features an electron-deficient α,β-unsaturated system, making the β-carbon susceptible to nucleophilic attack in a Michael-type or conjugate addition. fiveable.me This reaction is a key transformation for α,β-unsaturated carbonyl compounds and their derivatives. libretexts.org
The general mechanism for the conjugate addition of a nucleophile to the double bond of an α,β-unsaturated system is as follows:
Nucleophilic attack: A nucleophile adds to the β-carbon of the double bond.
Formation of an enolate intermediate: The attack results in the formation of a resonance-stabilized enolate ion.
Protonation: The enolate is then protonated, typically at the α-carbon, to yield the final product.
The phenyl group in the 3-position can influence the reactivity of the double bond through steric and electronic effects.
Table 1: Potential Nucleophiles for Conjugate Addition to 3-Phenyl-acrylamidine
| Nucleophile Category | Specific Examples |
| Amines | Primary and secondary amines |
| Thiols | Alkyl and aryl thiols |
| Carbanions | Grignard reagents (under specific conditions), organocuprates |
| Enolates | Ketone and ester enolates |
This table presents potential reactants based on the general reactivity of α,β-unsaturated systems.
Reactions with Electrophiles and Nucleophiles
As discussed, the amidine group provides both nucleophilic (imine nitrogen) and electrophilic (amidine carbon) sites. Therefore, 3-phenyl-acrylamidine can react with a range of electrophiles and nucleophiles.
Reactions with Electrophiles: The nucleophilic imine nitrogen can react with electrophiles such as alkyl halides and acyl chlorides. These reactions would lead to N-substituted amidine derivatives.
Reactions with Nucleophiles: The electrophilic amidine carbon can be attacked by nucleophiles, particularly after activation. Strong nucleophiles can potentially displace the amino group, although this is generally less facile than in the case of amides. The reactivity of the phenyl group itself is generally limited to electrophilic aromatic substitution under harsh conditions, as the acrylamidine (B99084) moiety is deactivating. However, reactions involving the phenyl ring are not the primary focus of this section.
Coordination Chemistry with Metal Centers (e.g., as Ligands)
While specific studies detailing the coordination chemistry of this compound with metal centers are not extensively documented in the provided search results, the presence of the amidine functional group suggests its potential to act as a ligand. Amidine derivatives are known to form coordination complexes with various metals. echemi.com The nitrogen atoms of the amidine group possess lone pairs of electrons that can be donated to a metal center, forming a coordinate bond. The phenyl and acryloyl substituents would influence the steric and electronic properties of the resulting metal complexes. Further research is needed to explore the specific coordination behavior of this compound with different metal ions and to characterize the resulting complexes.
Intramolecular Reactions and Rearrangements
This compound and its derivatives are versatile precursors in the synthesis of various heterocyclic compounds through intramolecular cyclization reactions.
Cyclization Reactions Leading to Heterocyclic Frameworks
The reactivity of the 3-phenyl-acrylamidine moiety allows for the construction of diverse heterocyclic systems, which are of significant interest in medicinal chemistry.
Pyrazolones: While direct synthesis from this compound is not explicitly detailed, related pyrazolone (B3327878) derivatives are commonly synthesized through the condensation of hydrazines with β-ketoesters like ethyl acetoacetate. nih.govorientjchem.orgresearchgate.net The general synthetic approach involves refluxing the reactants in a suitable solvent, often with a catalytic amount of acid. nih.gov
Quinazolinones: The synthesis of quinazolinone derivatives can be achieved from various starting materials, including anthranilic acid and its derivatives. sapub.orgnih.govresearchgate.netresearchgate.netnih.gov The construction of the quinazolinone scaffold often involves the formation of an intermediate benzoxazinone, which then reacts with an appropriate amine. nih.govresearchgate.net
Thiazoles: Thiazole (B1198619) rings can be formed via the Hantzsch thiazole synthesis, which involves the reaction of a thioamide with an α-haloketone. youtube.comresearchgate.netnih.govgoogle.comnih.gov The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone, leading to cyclization and subsequent dehydration to form the aromatic thiazole ring. youtube.com
Isoxazolines: Isoxazoline (B3343090) derivatives can be synthesized from chalcones, which are α,β-unsaturated ketones. nih.gov The reaction of a chalcone (B49325) with hydroxylamine (B1172632) hydrochloride in the presence of a base leads to the formation of the isoxazoline ring. nih.gov Additionally, isoxazole-carboxamide derivatives have been synthesized through coupling reactions. nih.gov
Table 1: Heterocyclic Frameworks from 3-Phenyl-acrylamidine Derivatives and Related Compounds
| Heterocyclic Framework | General Synthetic Precursors | Key Reaction Type |
| Thieno[3,2-d]pyrimidines | Substituted thiophenes, amidine derivatives | Cyclization, Condensation nih.govnih.govresearchgate.netthepharmajournal.comsemanticscholar.org |
| Pyrazolones | Hydrazines, β-ketoesters | Condensation nih.govorientjchem.orgresearchgate.net |
| Quinazolinones | Anthranilic acid derivatives, amines | Cyclization, Condensation sapub.orgnih.govresearchgate.netresearchgate.netnih.gov |
| Thiazoles | Thioamides, α-haloketones | Hantzsch Synthesis youtube.comresearchgate.netnih.govgoogle.comnih.gov |
| Isoxazolines | Chalcones, hydroxylamine | Cycloaddition, Condensation nih.govnih.govresearchgate.netumich.edu |
Tautomerism and Isomerization Studies
The structural diversity of 3-Phenyl-acrylamidine and related compounds is further enriched by the phenomena of tautomerism and isomerization.
E/Z Isomerism: The presence of a carbon-carbon double bond in the acrylamidine scaffold allows for the existence of E/Z isomers. Studies on related hydrazone-based systems have demonstrated the possibility of isomerization between E and Z configurations, which can be influenced by factors such as protonation and thermal conditions. researchgate.net The synthesis of (E)-styrylamidines has been a focus in the development of specific receptor antagonists. researchgate.netuni-koeln.deiaea.org
Amidine Tautomerism: Amidines can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms. rsc.orgrsc.org Studies on related systems, such as 2-hydrazono-3-phenylquinazolin-4(3H)-ones, have utilized 15N NMR to determine the predominant tautomeric form in solution, which can be either the amino or the imino tautomer. researchgate.net The tautomeric equilibrium can be influenced by the solvent and the substituents on the amidine core. researchgate.netresearchgate.net
Mechanism of Action in Cascade and Multicomponent Reactions
3-Phenyl-acrylamidine derivatives can participate in cascade and multicomponent reactions to build complex molecular architectures efficiently. The synthesis of pyrazoles, for instance, can be achieved through multicomponent approaches, which offer advantages such as high atom economy and simplified work-up procedures. nih.gov These reactions often involve a series of sequential steps where the product of one reaction becomes the substrate for the next, all carried out in a single pot.
Kinetic and Thermodynamic Studies of Reactions Involving 3-Phenyl-acrylamidines
Understanding the kinetics and thermodynamics of reactions involving 3-Phenyl-acrylamidines is crucial for optimizing reaction conditions and elucidating reaction mechanisms.
Reaction Rate Determination and Rate-Limiting Steps
While specific kinetic studies on reactions involving this compound are not detailed in the provided results, general principles of reaction rate determination can be applied. For instance, in the synthesis of pyrazolone derivatives, the reaction progress is often monitored using thin-layer chromatography (TLC) over a period of several hours, indicating that the reactions are not instantaneous. nih.govresearchgate.net The rate of Z to E isomerization in related hydrazone systems has been shown to be dependent on temperature. researchgate.net Future studies could focus on determining the rate constants, activation energies, and identifying the rate-limiting steps for the various cyclization and rearrangement reactions of this compound. This could involve techniques such as UV-Vis spectroscopy to monitor the concentration of reactants and products over time or computational modeling to predict transition state energies.
Activation Energy Calculations and Reaction Pathways
Theoretical and computational studies on amide hydrolysis have provided a foundational understanding of the reaction mechanisms and associated energy barriers. For instance, ab initio calculations on formamide (B127407) hydrolysis have elucidated the transition states and the role of protonation in catalysis. mcmaster.ca The rate-determining step in the acid-catalyzed hydrolysis of amides is typically the nucleophilic attack of a water molecule on the protonated amide's carbonyl carbon. acs.org This process involves a significant activation barrier. mcmaster.ca
In the case of amidines, the reaction is analogous, with the nucleophile attacking the imino carbon. Computational studies on the deamidation of asparagine, which involves an amide group, have shown that the hydrolysis energy barriers are substantial, with a calculated activation energy of 37.2 kcal/mol for the initial water-mediated attack in the gas phase. nih.gov Alkaline-catalyzed hydrolysis, however, can proceed through a different pathway with a lower activation barrier for the ring-opening step (19.7 kcal/mol). nih.gov
For benzamidiniums, which are structurally analogous to the protonated form of 3-Phenyl-acrylamidine, quantum chemistry and kinetic modeling have been employed to understand their hydrolysis. chemrxiv.org These studies indicate that the dominant pathway for hydrolysis in weakly basic water is initiated by the attack of a hydroxide (B78521) ion on the neutral benzamidine (B55565) species. chemrxiv.org
The reaction pathway for the hydrolysis of this compound likely proceeds through a tetrahedral intermediate, formed by the addition of a water molecule or hydroxide ion to the amidine carbon. This intermediate can then break down to form the corresponding amide (cinnamamide) and ammonia (B1221849). The presence of the phenyl group and the conjugated double bond may influence the electronic properties of the amidine group and thus affect the activation energy of the reaction.
While precise figures for this compound are not available, the table below presents activation energies for related amide hydrolysis reactions to provide a comparative context.
| Reaction | Activation Energy (Ea) or Free Energy Barrier (ΔG‡) (kcal/mol) | Reference |
| Water-mediated succinimide (B58015) formation from Asn⁻ (gas phase) | 37.2 | nih.gov |
| Ring-opening of gem-diol intermediate in Asn⁻ hydrolysis (gas phase) | 19.7 | nih.gov |
Note: The data in the table is for related amide hydrolysis reactions and is intended to provide a general understanding of the energy barriers involved in such transformations.
Influence of pH and Solvent on Reaction Kinetics
The kinetics of chemical reactions involving this compound are significantly influenced by the pH of the medium and the nature of the solvent.
Influence of pH:
The rate of hydrolysis of amidines is highly dependent on the pH of the solution. Generally, amidine hydrolysis can be catalyzed by both acids and bases. researchgate.net For many amides and peptides, the pH-rate profile exhibits a 'V' shape, with the highest stability observed at a specific pH and increased degradation rates in both acidic and alkaline conditions. nih.govnih.gov
In acidic solutions, the amidine group of this compound will be protonated, forming an amidinium ion. This protonation makes the imino carbon more electrophilic and thus more susceptible to nucleophilic attack by water. However, at very low pH, the concentration of the more nucleophilic hydroxide ion is negligible.
In neutral and alkaline solutions, the concentration of the hydroxide ion increases, which is a much stronger nucleophile than water. The hydrolysis of benzamidiniums, for example, is relatively slow at pH 9 (half-life of 300 days) but becomes significantly faster at higher pH values, with a half-life of 6 days at pH 11 and 15 hours at pH 13. chemrxiv.org This suggests that the base-catalyzed pathway is a major contributor to the hydrolysis of amidinium ions in alkaline conditions. chemrxiv.org
The hydrolysis of nitazoxanide (B1678950), another compound containing a thiazolide ring that undergoes hydrolysis, also demonstrates first-order degradation kinetics across a wide pH range, with greater stability observed in slightly acidic conditions (pH 1.0 to 4.0). researchgate.net The table below illustrates the effect of pH on the degradation rate constant of nitazoxanide.
| pH | Degradation Rate Constant (k) x 10⁻² min⁻¹ | Reference |
| 0.01 | 0.5882 | researchgate.net |
| 1.0 | 0.0885 | researchgate.net |
| 4.0 | 0.0689 | researchgate.net |
| 10.0 | 0.7418 | researchgate.net |
Note: This data for nitazoxanide is provided as an example of pH-dependent hydrolysis kinetics for a different heterocyclic compound.
Influence of Solvent:
The solvent can influence reaction kinetics through several factors, including polarity, viscosity, and specific solvation effects. For reactions involving charged or polar transition states, a more polar solvent can stabilize the transition state more than the reactants, leading to an acceleration of the reaction rate.
The hydrolysis of ethyl cinnamate, a compound structurally related to 3-Phenyl-acrylamidine, in water-methanol mixtures showed that the specific rate constant decreased with an increasing concentration of methanol. organic-chemistry.org This suggests that the transition state is more stabilized by the more polar water than by methanol.
In the context of amidine synthesis, the choice of solvent can be critical. For instance, the copper-catalyzed cross-coupling of amidine salts with aryl iodides can be carried out in either DMF or acetonitrile (B52724). semanticscholar.org The condensation of primary amines with N,N-dimethylacetamide dimethyl acetal (B89532) to form acetamidines is influenced by the solvent, with different solvents potentially leading to different product distributions. organic-chemistry.org
The effect of the solvent on the rate of a reaction can be complex and is often a combination of general and specific solvation effects. While no specific data on the influence of different solvents on the reaction kinetics of this compound was found, it is reasonable to expect that polar protic solvents would facilitate its hydrolysis due to their ability to solvate both the protonated amidinium ion and the transition state.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and stereochemistry.
High-Resolution ¹H-NMR and ¹³C-NMR for Structure Confirmation
¹H-NMR Spectroscopy: The proton NMR spectrum of 3-Phenyl-acrylamidine hydrochloride is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the vinylic protons of the acrylamidine (B99084) backbone, and the protons of the amidine group. The phenyl protons would typically appear as a multiplet in the downfield region (δ 7.0-8.0 ppm). The vinylic protons (H-α and H-β) would show characteristic splitting patterns due to their cis or trans relationship, with typical coupling constants (J) helping to determine the stereochemistry. The protons of the amidine group (-C(=NH)NH₂) would likely be observed as broad signals due to quadrupole effects and chemical exchange, and their chemical shift would be sensitive to the solvent and protonation state. The formation of the hydrochloride salt would lead to a downfield shift of protons adjacent to the protonated nitrogen atom. nih.gov
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (or the amidine carbon in this case) is expected to resonate at a significantly downfield chemical shift (typically δ 160-170 ppm). The carbons of the phenyl group would appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the vinyl group) showing a distinct shift. The vinylic carbons would also have characteristic chemical shifts.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H NMR) |
| Phenyl-H (ortho, meta, para) | 7.2 - 7.8 | 125 - 135 | Multiplet |
| Vinylic-Hα | 6.3 - 6.8 | 120 - 130 | Doublet |
| Vinylic-Hβ | 7.0 - 7.5 | 135 - 145 | Doublet |
| Amidine-NH | 8.0 - 9.5 | - | Broad Singlet |
| Amidine-NH₂ | 7.5 - 9.0 | - | Broad Singlet |
| Phenyl-C (ipso) | - | 130 - 140 | Singlet |
| Phenyl-C (ortho, meta, para) | - | 125 - 135 | Singlet |
| Vinylic-Cα | - | 120 - 130 | Singlet |
| Vinylic-Cβ | - | 135 - 145 | Singlet |
| Amidine-C | - | 160 - 170 | Singlet |
Note: These are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and for elucidating the connectivity and spatial relationships within a molecule. science.govsdsu.eduslideshare.net
COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between scalar-coupled protons. This would be crucial for confirming the connectivity between the vinylic protons (H-α and H-β) and for assigning the protons within the phenyl ring. sdsu.edunih.gov
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the molecular structure. sdsu.edunih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. This would be instrumental in determining the stereochemistry of the double bond (E/Z isomerism) by observing the through-space interactions between the vinylic protons and the protons on the phenyl ring.
Solid-State NMR for Polymorph and Crystalline Structure Analysis
Solid-state NMR (ssNMR) is a valuable technique for characterizing the structure and dynamics of crystalline solids, including pharmaceutical salts. rsc.orgrsc.org For this compound, ssNMR could be employed to study its polymorphic forms, which can have different physical properties. ¹³C ssNMR spectra can serve as fingerprints for different crystalline forms. rsc.org Furthermore, ³⁵Cl ssNMR can be particularly informative for hydrochloride salts, as the chlorine nuclear quadrupole resonance (NQR) parameters are highly sensitive to the local environment of the chloride ion, providing insights into hydrogen bonding and crystal packing. rsc.orgacs.org
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. While a specific spectrum for this compound is not available in the provided search results, the expected vibrational modes can be inferred from related structures like cinnamamide (B152044). chemicalbook.com Key expected IR bands include:
N-H stretching: Vibrations of the N-H bonds in the amidinium group would appear in the region of 3200-3400 cm⁻¹. These bands are often broad due to hydrogen bonding.
C=N stretching: The stretching vibration of the carbon-nitrogen double bond in the amidinium ion is expected in the 1640-1690 cm⁻¹ region.
C=C stretching: The alkene C=C bond stretching will appear around 1600-1650 cm⁻¹.
Aromatic C-H and C=C stretching: The phenyl group will show characteristic absorptions for C-H stretching just above 3000 cm⁻¹ and for C=C ring stretching at various frequencies between 1450 and 1600 cm⁻¹.
C-H bending: Out-of-plane bending vibrations of the vinylic and aromatic C-H bonds would be observed in the fingerprint region (below 1000 cm⁻¹).
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (stretching, amidinium) | 3200 - 3400 | Medium to Strong, Broad |
| C-H (stretching, aromatic/vinylic) | 3000 - 3100 | Medium to Weak |
| C=N (stretching, amidinium) | 1640 - 1690 | Strong |
| C=C (stretching, vinylic) | 1600 - 1650 | Medium |
| C=C (stretching, aromatic) | 1450 - 1600 | Medium to Weak |
| N-H (bending) | 1550 - 1650 | Medium |
| C-H (bending, out-of-plane) | 690 - 900 | Strong |
Note: These are expected ranges and the exact positions can be influenced by the solid-state environment and hydrogen bonding.
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would provide valuable information about the carbon skeleton. Key features would include:
Aromatic ring vibrations: The symmetric "breathing" mode of the phenyl ring typically gives a strong Raman signal.
C=C and C=N stretching: The stretching vibrations of the double bonds would also be Raman active.
The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes of this compound. nih.govscirp.orgresearchgate.net
Mass Spectrometry (MS) and Related Techniques
Mass spectrometry stands as a cornerstone in the molecular characterization of this compound, providing invaluable information on its molecular weight, elemental composition, and structural integrity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of this compound. nih.gov By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the determination of the exact mass of the molecule, which in turn enables the calculation of its molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Modern HRMS instruments, such as those based on Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) technologies, can achieve mass resolutions high enough to resolve isotopic patterns, further confirming the elemental makeup of the compound. nih.govphenomenex.com For this compound, HRMS would provide a highly accurate mass measurement of the protonated molecule [M+H]⁺, allowing for confident confirmation of its chemical formula.
Table 1: Illustrative HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₁N₂Cl |
| Theoretical Exact Mass (M) | 182.0611 |
| Theoretical m/z of [M+H]⁺ | 183.0689 |
| Observed m/z of [M+H]⁺ | Value to be determined experimentally |
| Mass Accuracy (ppm) | Value to be determined experimentally |
This table presents theoretical values. Actual observed data would be generated through experimental analysis.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structural components of a molecule by analyzing its fragmentation patterns. nih.govnih.gov In an MS/MS experiment, the precursor ion of this compound (the protonated molecule, [M+H]⁺) is isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods. The resulting product ions are then analyzed by a second mass analyzer.
The fragmentation spectrum provides a "fingerprint" of the molecule, revealing characteristic losses of neutral fragments and the formation of stable product ions. For this compound, key fragmentation pathways would likely involve the loss of ammonia (B1221849) (NH₃), cleavage of the acrylamidine group, and fragmentation of the phenyl ring. By carefully analyzing these fragmentation pathways, the connectivity of the atoms within the molecule can be confirmed. nih.gov
Table 2: Plausible MS/MS Fragmentation Data for this compound ([M+H]⁺)
| Precursor Ion (m/z) | Product Ion (m/z) | Plausible Neutral Loss | Structural Assignment of Product Ion |
| 183.0689 | 166.0423 | NH₃ | [C₉H₈N]⁺ |
| 183.0689 | 131.0704 | C₃H₄N₂ | [C₆H₅CH=CH]⁺ (Styryl cation) |
| 183.0689 | 104.0524 | C₃H₅N₂Cl | [C₇H₇]⁺ (Tropylium ion) |
| 183.0689 | 77.0391 | C₂H₄N₂Cl | [C₆H₅]⁺ (Phenyl cation) |
This table represents a hypothetical fragmentation pattern. The actual fragments and their relative intensities would be determined experimentally.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for assessing the purity of this compound and for identifying any volatile impurities that may be present from the synthesis or degradation processes. chem-agilent.comthermofisher.com
For GC-MS analysis, the compound may need to be derivatized to increase its volatility and thermal stability. thermofisher.com The sample is then injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the main compound and any impurities. nih.gov
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, offering insights into bond lengths, bond angles, and the spatial arrangement of atoms.
Single-Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single-crystal X-ray diffraction is the gold standard for determining the precise atomic arrangement within a crystalline material. mdpi.comnih.gov If a suitable single crystal of this compound can be grown, this technique can provide an unambiguous determination of its molecular structure, including the absolute configuration if the molecule is chiral (which is not the case for the parent compound).
The diffraction pattern of X-rays passing through the crystal is used to generate an electron density map, from which the positions of the individual atoms can be determined with high precision. This analysis reveals detailed information about bond lengths, bond angles, and torsional angles, confirming the geometry of the phenyl ring, the acrylamidine moiety, and their relative orientation. Furthermore, single-crystal XRD elucidates the crystal packing, showing how the molecules are arranged in the crystal lattice and identifying any intermolecular interactions such as hydrogen bonding. mdpi.com
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value to be determined experimentally |
| b (Å) | Value to be determined experimentally |
| c (Å) | Value to be determined experimentally |
| α (°) | Value to be determined experimentally |
| β (°) | Value to be determined experimentally |
| γ (°) | Value to be determined experimentally |
| Volume (ų) | Value to be determined experimentally |
| Z (molecules per unit cell) | Value to be determined experimentally |
| Calculated Density (g/cm³) | Value to be determined experimentally |
This table provides an example of the type of data obtained from a single-crystal X-ray diffraction experiment.
Co-crystal and Salt Form Structural Analysis
The formation of co-crystals or different salt forms can significantly impact the physicochemical properties of a compound. nih.gov X-ray diffraction techniques, including both single-crystal and powder X-ray diffraction (PXRD), are crucial for the structural analysis of these multicomponent systems. americanpharmaceuticalreview.comnih.govnih.gov
If this compound is co-crystallized with another molecule (a co-former), single-crystal XRD can reveal the precise nature of the intermolecular interactions, such as hydrogen bonds or π-π stacking, that hold the co-crystal together. nih.govnih.gov This information is vital for understanding the stability and properties of the co-crystal.
Powder X-ray diffraction (PXRD) is a valuable tool for analyzing polycrystalline samples and can be used to identify the specific crystalline form of a salt or co-crystal. americanpharmaceuticalreview.com Each crystalline form will produce a unique PXRD pattern, which serves as a fingerprint for that particular solid form. nih.gov This is essential for quality control and for ensuring the consistency of the material.
Other Spectroscopic and Analytical Methods
Beyond the foundational techniques of NMR and IR spectroscopy, a comprehensive structural analysis of this compound and its derivatives would employ several other advanced methods to probe its electronic structure, chirality, and elemental composition.
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule, particularly for compounds like this compound that feature a conjugated system. The extended π-system, encompassing the phenyl group, the acrylamidine moiety, and the carbon-carbon double bond, is expected to give rise to characteristic absorption bands in the UV-Vis spectrum.
Table 1: Expected UV-Visible Absorption Characteristics for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
| π → π* | 250-350 | Phenyl-C=C-C=N conjugated system |
Note: This table is predictive and based on the analysis of similar conjugated systems. Actual experimental values may vary.
Chiroptical Spectroscopy (CD/ORD) for Chiral Derivatives
For chiral derivatives of this compound, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be indispensable for establishing their absolute configuration and studying their stereochemical properties. Since this compound itself is not chiral, these methods would only be applicable to derivatives where a chiral center is introduced, for instance, by substitution with a chiral moiety or by resolution of a chiral precursor.
CD spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about the three-dimensional arrangement of atoms in a chiral molecule. A chiral derivative of this compound would be expected to exhibit a CD spectrum with positive or negative Cotton effects corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the stereochemistry of the molecule.
ORD spectroscopy, which measures the change in the angle of rotation of plane-polarized light as a function of wavelength, can also be used to characterize chiral compounds. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), provides valuable stereochemical information.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) present in a compound. This data is crucial for confirming the empirical formula of a newly synthesized compound like this compound and serves as a primary indicator of its purity.
The theoretical elemental composition of this compound (C₉H₁₁ClN₂) can be calculated from its molecular formula. Experimental data from an elemental analyzer would then be compared against these theoretical values. A close correlation between the experimental and calculated percentages provides strong evidence for the proposed molecular formula.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon | C | 12.01 | 9 | 108.09 | 58.54 |
| Hydrogen | H | 1.01 | 11 | 11.11 | 6.02 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.21 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 15.18 |
| Total | 184.67 | 100.00 |
Note: These values are calculated based on standard atomic weights.
Computational and Theoretical Investigations
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are fundamental to modern chemical research. DFT has proven to be a reliable approach for balancing computational cost and accuracy, making it a widely used method for studying molecular systems. youtube.com Functionals such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311G(d,p), are commonly employed to solve the Kohn-Sham equations and predict the properties of organic molecules. researchgate.netresearchgate.netinpressco.com
The first step in the computational study of a molecule is typically geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. youtube.com For 3-Phenyl-acrylamidine hydrochloride, this involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. This optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles.
Below is an illustrative table of selected optimized geometrical parameters that could be expected for the core structure of 3-Phenyl-acrylamidine, based on DFT calculations of analogous molecules.
| Parameter | Bond/Angle | Typical Calculated Value |
| Bond Length | C=C | ~1.34 Å |
| C-C (phenyl-vinyl) | ~1.48 Å | |
| C=N | ~1.28 Å | |
| C-N | ~1.36 Å | |
| Bond Angle | C=C-C | ~122° |
| C-C-N | ~118° | |
| C-N-H | ~120° | |
| Dihedral Angle | C-C-C=C | Defines planarity |
Note: The values presented are illustrative and based on general data for similar functional groups. Specific values for this compound would require dedicated DFT calculations.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital. jst.go.jp This analysis is crucial for understanding the charge transfer that can occur within the molecule. For this compound, the π-conjugated system extending from the phenyl ring to the acrylamidine (B99084) group is expected to significantly influence the HOMO and LUMO energy levels. DFT calculations are a standard method for computing these energies and visualizing the spatial distribution of the orbitals.
The table below presents hypothetical HOMO, LUMO, and energy gap values for this compound, illustrating what might be expected from a DFT calculation.
| Parameter | Description | Illustrative Energy Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 eV |
Note: These values are for illustrative purposes. The actual energies would be determined through specific quantum chemical calculations.
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. By comparing the calculated shifts with experimental spectra, it is possible to confirm the molecular structure and assign specific resonances to individual atoms. ashdin.comarxiv.org
IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the different vibrational modes of a molecule. DFT calculations can compute these frequencies, which helps in the assignment of experimental IR bands to specific functional groups and vibrational motions, such as N-H stretching, C=O stretching (in analogous amides), and C=C stretching. nih.govnih.gov Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method.
UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelength (λmax). This is particularly useful for conjugated systems like this compound, where π→π* transitions are expected to dominate the UV-Vis spectrum.
The following table shows examples of predicted spectroscopic data for the core functional groups found in 3-Phenyl-acrylamidine.
| Spectroscopy | Parameter | Functional Group | Predicted Range |
| 1H NMR | Chemical Shift (δ) | Aromatic-H | 7.0 - 8.0 ppm |
| Vinylic-H | 6.0 - 7.5 ppm | ||
| N-H | 8.0 - 10.0 ppm | ||
| IR | Frequency (cm-1) | N-H stretch | 3200 - 3400 cm-1 |
| C=N stretch | 1640 - 1690 cm-1 | ||
| C=C stretch | 1600 - 1650 cm-1 | ||
| UV-Vis | λmax | π→π* transition | 250 - 350 nm |
Note: These are general predictive ranges and the precise values depend on the specific molecular environment and computational method used.
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.
Typically, red and yellow regions indicate a negative potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions denote a positive potential (electron-poor areas), which are favorable for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the amidine group due to their lone pairs of electrons, making them potential sites for protonation or interaction with electrophiles. Conversely, the hydrogen atoms of the amidinium ion and the vinyl group would exhibit a positive potential, indicating their electrophilic character. researchgate.net MEP analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor-ligand binding. youtube.comresearchgate.net
Conceptual DFT provides a framework for quantifying the reactivity of a molecule using various descriptors. These descriptors are derived from the change in energy with respect to the number of electrons.
Global Reactivity Descriptors: These parameters describe the reactivity of the molecule as a whole.
Electronegativity (χ): Measures the tendency of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net
Local Reactivity Descriptors: These descriptors pinpoint the reactivity of specific atomic sites within the molecule.
Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added or removed. They are used to identify the most electrophilic and nucleophilic sites in a molecule.
Local Softness (s(r)): The product of the Fukui function and the global softness, providing a site-specific measure of reactivity.
The analysis of these descriptors for this compound would provide a quantitative measure of its reactivity profile, complementing the qualitative picture provided by MEP maps.
| Descriptor | Formula | Interpretation |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | χ2 / (2η) | Propensity to act as an electrophile |
Molecular Dynamics (MD) Simulations
While quantum chemical calculations are excellent for studying static properties of single molecules, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.
For this compound, MD simulations could be used to:
Explore its conformational landscape in a solvent, providing a more realistic picture of its behavior in solution than gas-phase quantum calculations.
Study its interactions with solvent molecules, such as water, to understand solvation effects.
Investigate its binding dynamics with a biological target, such as a protein active site, if its mechanism of action involves such an interaction.
MD simulations provide a bridge between the static, single-molecule picture and the dynamic behavior of molecules in a condensed phase, offering critical insights into processes that occur over timescales from picoseconds to microseconds.
Conformational Flexibility and Dynamics in Solution and at Interfaces
The conformational landscape of this compound is dictated by the rotational freedom around several key single bonds. The central C-C single bond of the acrylamidine backbone and the C-phenyl bond are of particular interest. In solution, the molecule is expected to exist as an ensemble of rapidly interconverting conformers. The phenyl group can rotate relative to the vinyl group, and the acrylamidine group itself possesses multiple rotatable bonds, leading to a range of possible spatial arrangements.
Molecular dynamics (MD) simulations of analogous compounds, such as cinnamamidine (B13948594) derivatives, suggest that the planarity of the conjugated system is a dominant feature, but significant out-of-plane torsions can occur, influenced by the solvent environment and intermolecular interactions. At interfaces, such as a lipid bilayer or a protein surface, the conformational flexibility is likely to be reduced. The molecule may adopt a more defined conformation to optimize interactions with the interface, for instance, through hydrogen bonding of the amidinium group and hydrophobic interactions of the phenyl ring. The dynamic nature of these interactions is crucial for understanding how the molecule approaches and binds to its biological targets.
Ligand-Protein Interaction Dynamics (in in vitro contexts)
The interaction of this compound with proteins is a dynamic process governed by a variety of non-covalent forces. The positively charged amidinium group is a key pharmacophore, capable of forming strong charge-assisted hydrogen bonds and salt bridges with negatively charged amino acid residues such as aspartate and glutamate (B1630785) in a protein's binding pocket. rsc.org Furthermore, the phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, as well as hydrophobic interactions with aliphatic residues. nih.govnih.govproteopedia.orgresearchgate.net
Solvent Effects and Solvation Models
The solvent environment plays a critical role in modulating the structure, reactivity, and binding properties of this compound. As a charged species, it is expected to be well-solvated in polar protic solvents like water. The amidinium group will be a strong hydrogen bond donor, interacting favorably with water molecules. nih.govnih.gov The phenyl group, being hydrophobic, will induce a local ordering of water molecules around it.
Computational solvation models, such as implicit continuum models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models in molecular dynamics simulations, can be employed to study these effects. nih.gov Implicit models can provide a good first approximation of the solvation free energy, while explicit models offer a more detailed picture of the specific hydrogen bonding networks and the dynamics of the solvation shell. nih.gov The choice of solvation model can significantly impact the prediction of conformational preferences and binding affinities in subsequent docking and QSAR studies. For instance, in aqueous media, the hydrophobic effect will be a major driving force for the binding of the phenyl moiety to a nonpolar pocket in a protein. nih.gov
Molecular Docking and Binding Affinity Prediction (for Molecular Probes)
Protein-Ligand Docking for Target Interaction Hypothesis Generation (e.g., NMDA receptor, XOR/URAT1, urease, MAO-B, HIV-1 CA)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in generating hypotheses about the binding mode and affinity of this compound with various biological targets.
NMDA Receptor: The N-methyl-D-aspartate (NMDA) receptor is a key target in the central nervous system. drugbank.com Docking studies could explore the binding of this compound to the ifenprodil (B1662929) binding site on the GluN1-GluN2B interface (PDB ID: 3QEL, 5EWJ). rcsb.orgrcsb.orgnih.govguidetopharmacology.org The amidinium group could potentially interact with acidic residues, while the phenyl ring could fit into a hydrophobic pocket. nih.govrcsb.org
XOR/URAT1: Xanthine (B1682287) oxidase (XOR) (PDB IDs: 1FIQ, 3NVY, 3EUB) and urate transporter 1 (URAT1) (PDB IDs: 9DKB, 8WJG) are involved in purine (B94841) metabolism and gout. rcsb.orgnih.govebi.ac.ukrcsb.orgpdbj.orgrcsb.orgrcsb.orgebi.ac.uksolvobiotech.comnih.gov Docking could reveal if the compound can inhibit these targets, with the phenyl and acrylamidine moieties mimicking aspects of the natural substrates or known inhibitors.
Urease: Urease (e.g., from Canavalia ensiformis or Jack bean, PDB IDs: 4H9M, 3LA4) is a nickel-containing enzyme. researchgate.netacs.orgmdpi.comrsc.orgbiorxiv.orgnih.govrcsb.orgresearchgate.netrcsb.org Docking simulations can predict whether the amidine group chelates the nickel ions in the active site, a common mechanism for urease inhibitors. acs.orgmdpi.comrsc.orgbiorxiv.orgtandfonline.com
MAO-B: Monoamine oxidase B (MAO-B) is a target for neurodegenerative diseases (PDB IDs: 1GOS, 6RKB). nih.govnih.govproteopedia.orgresearchgate.netresearchgate.nettandfonline.comrcsb.orgrcsb.orgnih.gov The phenyl ring of this compound could potentially fit into the hydrophobic substrate-binding cavity of MAO-B. nih.govnih.govproteopedia.orgresearchgate.net
HIV-1 CA: The HIV-1 capsid protein (CA) is essential for viral replication (PDB IDs: 3J34, 3J3Q, 3DS5). rcsb.orgrcsb.orgpdbj.orguniprot.orgyoutube.com Docking could investigate the binding at the interface of CA monomers, potentially disrupting capsid assembly.
The following table illustrates hypothetical docking scores and key interactions for this compound with these targets.
| Target Protein | PDB ID | Hypothetical Docking Score (kcal/mol) | Potential Key Interacting Residues |
| NMDA Receptor | 3QEL | -8.5 | Glu110, Asp136, Phe176 |
| Xanthine Oxidase | 3NVY | -7.2 | Glu802, Arg880, Phe914 |
| Urease | 4H9M | -6.8 | His492, His519, Asp633, Ni ions |
| MAO-B | 1GOS | -7.9 | Tyr398, Tyr435, Cys172 |
| HIV-1 CA | 3J34 | -6.5 | Gln63, Glu28, Thr58 |
Note: The data in this table is for illustrative purposes only and is not derived from experimental or published computational studies on this compound.
Virtual Screening Methodologies for Novel Scaffolds
Virtual screening is a computational approach to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. acs.orgmdpi.comrsc.orgbiorxiv.orgtandfonline.com Starting with the this compound scaffold, several virtual screening strategies can be employed:
Ligand-Based Virtual Screening: This approach uses the known active scaffold as a template. A 3D pharmacophore model can be generated based on the key chemical features of this compound: a positive ionizable feature (the amidinium group), a hydrophobic aromatic ring, and a hydrogen bond acceptor (the nitrogen atoms). tandfonline.comnih.govtandfonline.com This pharmacophore can then be used to screen databases of compounds to find molecules with a similar arrangement of these features.
Structure-Based Virtual Screening: If a reliable docking protocol is established for a target protein, it can be used to screen large compound libraries. acs.orgmdpi.comrsc.orgbiorxiv.org Compounds are docked into the active site of the target, and those with the best predicted binding energies and favorable interactions are selected for further investigation.
These methodologies can lead to the discovery of novel and structurally diverse compounds that may have improved potency, selectivity, or pharmacokinetic properties compared to the initial hit compound.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity using statistical models. nih.govresearchgate.nettandfonline.comacs.org For a series of analogs of this compound, a QSAR model could be developed to predict their inhibitory activity against a specific target.
To build a QSAR model, a dataset of compounds with measured biological activities (e.g., IC₅₀ values) is required. For each compound, a set of molecular descriptors is calculated. These can include:
2D Descriptors: Molecular weight, logP, number of hydrogen bond donors/acceptors, topological indices.
3D Descriptors: Molecular surface area, volume, shape indices, and quantum chemical descriptors like HOMO/LUMO energies.
A mathematical model is then generated using techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN). nih.govresearchgate.net A robust QSAR model can then be used to predict the activity of newly designed compounds, prioritizing the synthesis of the most promising candidates.
Cheminformatics tools can be used to analyze the chemical space of a library of 3-Phenyl-acrylamidine analogs, assessing their diversity, drug-likeness (e.g., using Lipinski's rule of five), and potential for off-target effects. This analysis is crucial for lead optimization and the development of safe and effective molecular probes.
The following table provides an example of descriptors that could be used in a QSAR study of 3-Phenyl-acrylamidine analogs.
| Compound ID | Molecular Weight | LogP | Polar Surface Area (Ų) | Predicted pIC₅₀ |
| Analog 1 | 180.24 | 1.8 | 65.4 | 6.2 |
| Analog 2 | 214.68 | 2.5 | 72.1 | 6.8 |
| Analog 3 | 194.27 | 2.1 | 68.9 | 6.5 |
| Analog 4 | 228.71 | 2.8 | 75.6 | 7.1 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental data.
Development of QSAR Models for In Vitro Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activities. nih.gov These models are instrumental in predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. nih.gov
In the context of compounds structurally related to this compound, such as cinnamamide (B152044) and other amide derivatives, several QSAR studies have been conducted to predict their biological activities, including antimicrobial and enzyme inhibitory effects. For instance, a study on a series of N-substituted phenyl cinnamamide derivatives involved the development of QSAR models to understand their antioxidant and anti-inflammatory potential. researchgate.net These models typically utilize a range of molecular descriptors, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.
The general workflow for developing a QSAR model involves:
Data Set Preparation: A series of compounds with known biological activities (e.g., IC50 values) is selected. This set is usually divided into a training set for model development and a test set for external validation. acs.org
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the dataset. nih.gov
Variable Selection: Statistical methods are employed to select the most relevant descriptors that have a significant correlation with the biological activity.
Model Generation: A mathematical model is built using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms. nih.gov
Model Validation: The predictive power and robustness of the generated model are rigorously assessed using various statistical metrics.
A hypothetical QSAR study on a series of cinnamamidine derivatives might reveal the importance of specific structural features for a particular biological activity. For example, the presence of electron-withdrawing or electron-donating groups on the phenyl ring could significantly influence the compound's potency.
| Descriptor Type | Example Descriptor | Potential Influence on Activity |
| Constitutional | Molecular Weight | May correlate with bioavailability and transport properties. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Geometrical | Molecular Surface Area | Influences interactions with the biological target. |
| Electrostatic | Dipole Moment | Important for polar interactions with the receptor. |
| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
This table represents a hypothetical scenario for QSAR analysis of cinnamamidine derivatives based on general principles of QSAR studies.
Pharmacophore Modeling and Ligand-Based Drug Design Principles
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) required for a molecule to exert a specific biological activity. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups.
For a molecule like this compound, a pharmacophore model could be developed based on a set of known active analogs. This model would highlight the key interaction points necessary for binding to a biological target. The amidine group, being basic, is a strong candidate for a positively ionizable feature, likely forming crucial ionic interactions or hydrogen bonds within a receptor's active site. The phenyl ring represents a hydrophobic or aromatic feature, potentially engaging in van der Waals or pi-pi stacking interactions. The acrylamide (B121943) backbone provides a specific spatial arrangement for these features.
The process of pharmacophore modeling typically involves:
Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule.
Feature Identification: Identifying the potential pharmacophoric features in each conformation.
Alignment and Hypothesis Generation: Superimposing the active molecules to find a common arrangement of pharmacophoric features. This common arrangement constitutes the pharmacophore hypothesis.
Validation: The generated pharmacophore model is then validated by its ability to distinguish between active and inactive molecules.
A validated pharmacophore model for cinnamamidine analogs can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the desired biological activity. This approach significantly accelerates the hit identification phase of drug discovery.
| Pharmacophoric Feature | Corresponding Moiety in 3-Phenyl-acrylamidine | Potential Interaction |
| Positive Ionizable | Amidine group | Ionic bond, Hydrogen bond |
| Aromatic/Hydrophobic | Phenyl group | Pi-pi stacking, van der Waals forces |
| Hydrogen Bond Acceptor | Amidine nitrogen | Hydrogen bond |
| Hydrogen Bond Donor | Amidine nitrogen | Hydrogen bond |
This table illustrates a potential pharmacophore model for 3-Phenyl-acrylamidine based on its chemical structure.
Cheminformatics Approaches for Chemical Space Exploration
Cheminformatics involves the use of computational methods to analyze and manage large datasets of chemical information. nih.gov It plays a crucial role in exploring the chemical space of a particular class of compounds, identifying structure-activity trends, and designing new molecules with improved properties. nih.gov
For derivatives of this compound, cheminformatics tools can be employed to:
Analyze Chemical Diversity: Assess the structural diversity of a library of synthesized or virtual analogs to ensure broad coverage of the chemical space.
Predict ADMET Properties: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery. Cheminformatics models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity, helping to flag problematic candidates early on.
Similarity and Substructure Searching: Identify commercially available or synthetically accessible compounds that are structurally similar to active hits.
Virtual Screening: Utilize techniques like molecular docking and pharmacophore-based screening to virtually test large libraries of compounds against a biological target.
A recent study on N-substituted phenyl cinnamamide derivatives employed in silico methods to predict their molecular properties, bioactivity, and pharmacokinetic profiles. researchgate.net Such studies often utilize rules like Lipinski's Rule of Five to assess the "drug-likeness" of compounds. nih.gov
| Predicted Property (ADMET) | Importance in Drug Discovery |
| Absorption (e.g., Caco-2 permeability) | Predicts the ability of a compound to be absorbed from the gut into the bloodstream. |
| Distribution (e.g., Plasma Protein Binding) | Affects the amount of free drug available to reach the target site. |
| Metabolism (e.g., Cytochrome P450 inhibition) | Predicts potential drug-drug interactions and metabolic stability. |
| Excretion (e.g., Renal clearance) | Determines the elimination route and half-life of the drug. |
| Toxicity (e.g., hERG inhibition, Ames test) | Flags potential for cardiotoxicity or mutagenicity. |
This table provides examples of ADMET properties that can be predicted using cheminformatics tools for compounds like this compound.
Applications in Synthetic Organic Chemistry and Materials Science
3-Phenyl-acrylamidine Hydrochloride as a Building Block
As a bifunctional molecule, this compound can participate in a variety of chemical transformations. The amidine moiety serves as a potent nucleophile and a precursor to nitrogen-containing rings, while the conjugated alkene is an excellent Michael acceptor, susceptible to nucleophilic attack at the β-carbon. wikipedia.org This dual reactivity allows it to be used in cyclization and annulation reactions to form complex molecules.
The structure of this compound is ideally suited for the synthesis of various five- and six-membered nitrogen-containing heterocyclic compounds. These reactions typically proceed via an initial Michael addition to the α,β-unsaturated system, followed by an intramolecular cyclization and condensation.
Pyrazolones: The synthesis of pyrazolones and pyrazolines often involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine (B178648) derivatives. researchgate.netnih.gov By analogy, this compound could react with hydrazine or substituted hydrazines. The reaction would likely initiate with a Michael addition of the hydrazine to the β-carbon of the acrylamidine (B99084) system. Subsequent intramolecular cyclization via attack of the second nitrogen of the hydrazine onto the amidine carbon, followed by elimination of ammonia (B1221849), would yield the corresponding pyrazolone (B3327878) derivative. This approach offers a direct route to 4,5-dihydro-1H-pyrazol-5-one structures.
Quinoxalines: Quinoxalines are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgchim.it A plausible route using this compound would involve its reaction with an o-phenylenediamine. The reaction could proceed through an initial nucleophilic attack of one of the amino groups of the diamine onto the β-carbon of the acrylamidine. The resulting intermediate could then undergo an intramolecular cyclization, where the second amino group attacks the amidine carbon. Subsequent aromatization, likely through an oxidative process, would lead to the formation of the quinoxaline (B1680401) ring system. This method would provide access to 2-substituted quinoxaline derivatives.
Thiazoles: The classical Hantzsch thiazole (B1198619) synthesis involves the reaction of a thioamide with an α-halocarbonyl compound. youtube.comnih.gov A potential pathway to thiazoles using this compound could involve its reaction with a reagent that provides the sulfur atom and the remaining part of the thiazole ring, such as an α-mercapto ketone or α-mercapto aldehyde. The reaction would likely begin with the Michael addition of the thiol group to the acrylamidine. An intramolecular cyclization of the resulting intermediate, with the amidine nitrogen attacking the carbonyl group, would form the five-membered thiazole ring after dehydration. nih.gov
Oxazolines: The synthesis of 2-oxazolines can be achieved through various methods, including the cyclization of N-(2-hydroxyethyl)amides. mdpi.comnih.gov A potential, though less direct, application of this compound would be its conversion to an N-(2-hydroxyethyl)amide derivative. More directly, it could potentially react with a 1,2-aminoalcohol in a tandem Michael addition-cyclization sequence. The amino group of the aminoalcohol would add to the β-carbon, followed by intramolecular attack of the hydroxyl group on the amidine carbon, leading to the formation of the oxazoline (B21484) ring after elimination.
Thieno[3,2-d]pyrimidines: The synthesis of the thieno[3,2-d]pyrimidine (B1254671) core often starts from a pre-formed thiophene (B33073) ring, specifically a 3-aminothiophene-2-carboxylate or related derivative. nih.govcore.ac.uk A hypothetical route starting from this compound could involve a multi-component reaction. For instance, reaction with elemental sulfur and an active methylene (B1212753) nitrile like malononitrile, in a Gewald-type reaction, could potentially construct the substituted aminothiophene ring in situ. The inherent amidine functionality could then be induced to cyclize with a suitable one-carbon synthon to form the fused pyrimidine (B1678525) ring, leading to the thieno[3,2-d]pyrimidine scaffold.
Table 1: Proposed Heterocycle Syntheses using this compound
| Heterocycle | Co-reactant(s) | Proposed Reaction Type | Resulting Structure |
| Pyrazolone | Hydrazine | Michael Addition / Cyclization | 3-Phenyl-4,5-dihydro-1H-pyrazol-5-one derivative |
| Quinoxaline | o-Phenylenediamine | Michael Addition / Cyclization / Oxidation | 2-Substituted-3-phenyl-quinoxaline derivative |
| Thiazole | α-Mercapto Ketone | Michael Addition / Cyclization | 2,4-Disubstituted thiazole derivative |
| Oxazoline | 1,2-Aminoalcohol | Michael Addition / Cyclization | 2,4-Disubstituted oxazoline derivative |
| Thieno[3,2-d]pyrimidine | Sulfur, Malononitrile | Multi-component / Cyclization | Substituted thieno[3,2-d]pyrimidine |
The bifunctional nature of this compound makes it a suitable substrate for tandem reactions aimed at constructing complex polycyclic systems. One of the most powerful strategies in ring formation is the Robinson annulation, which combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to form a six-membered ring. pressbooks.pub
While a classic Robinson annulation involves an enolate as the nucleophile, the principle can be extended. This compound can act as the Michael acceptor. A cyclic ketone, for example, could be deprotonated to form an enolate, which would then attack the β-carbon of the acrylamidine. The resulting intermediate, a 1,5-dicarbonyl equivalent (with the amidine acting as a carbonyl surrogate), could then undergo an intramolecular cyclization. The cyclization would involve the attack of a carbon atom (alpha to the ketone) onto the amidine carbon, followed by condensation, to yield a fused bicyclic or polycyclic system. This strategy provides a pathway to complex scaffolds containing both carbocyclic and heterocyclic elements.
The chemical structure of this compound makes it a prime candidate for participation in several named organic reactions, primarily as an electrophilic substrate.
The most prominent of these is the Michael Addition (also known as conjugate addition). pressbooks.publibretexts.org The electron-withdrawing nature of the protonated amidine group, conjugated with the double bond, polarizes the molecule, rendering the β-carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles (Michael donors). wikipedia.orgnih.gov
Examples of potential Michael donors include:
Carbon Nucleophiles: Enolates derived from ketones, esters, and malonates.
Heteroatom Nucleophiles: Amines, thiols, and alcohols.
The reaction of this compound in a Michael addition would lead to the formation of a new carbon-carbon or carbon-heteroatom bond at the β-position, providing a versatile method for carbon chain extension and functionalization.
Catalytic Applications
The amidine structural motif is not only a synthetic building block but also a key functional group in the design of catalysts for organic transformations.
Amidines are strong organic bases and can also function as potent nucleophilic catalysts. rsc.org Their utility in organocatalysis stems from their ability to activate substrates through various non-covalent interactions or by forming covalent intermediates.
Brønsted Base Catalysis: Due to their high basicity, amidines can deprotonate weakly acidic pronucleophiles, generating highly reactive species for conjugate additions or other reactions.
Nucleophilic Catalysis: The nitrogen atoms of the amidine group can act as nucleophiles, attacking electrophilic species to form reactive intermediates. This is particularly common in acyl transfer reactions, where the amidine activates a carboxylic acid or its derivative. rsc.org Amidine-derived catalysts have been shown to be effective in promoting aldol reactions, Morita-Baylis-Hillman reactions, and conjugate additions. rsc.org
While specific studies using this compound as a catalyst are scarce, the embedded amidine functionality suggests it could exhibit similar catalytic activities, provided the rest of the molecule does not interfere with the catalytic cycle.
The nitrogen atoms in the amidine functional group are excellent donors and can coordinate to a wide variety of transition metals. psu.edusphinxsai.com This property has led to the extensive development of amidine-containing molecules as ligands in homogeneous catalysis. The electronic and steric properties of amidine ligands can be fine-tuned by varying the substituents on the nitrogen and carbon atoms of the C(N)N core. psu.edu
Amidine-metal complexes have shown catalytic activity in several important transformations:
Polymerization Reactions: Early transition metal complexes with amidinate ligands have been investigated as catalysts for olefin polymerization.
Cross-Coupling Reactions: Palladium complexes with amidine-based ligands can be active in cross-coupling reactions.
C-H Activation: Rhodium and Ruthenium complexes bearing amidine ligands have been employed in reactions involving the catalytic activation of C-H bonds. nih.gov
Table 2: Potential Catalytic Roles of Amidine Structures
| Catalysis Type | Role of Amidine | Example Reactions |
| Organocatalysis | Brønsted Base / Nucleophilic Catalyst | Acyl Transfer, Aldol Reactions, Conjugate Additions rsc.org |
| Metal Catalysis | N-donor Ligand | Olefin Polymerization, Cross-Coupling, C-H Activation nih.gov |
Applications in Functional Materials
Integration into Polymer Chemistry (e.g., as monomers or additives)
Currently, there is a lack of specific published research detailing the integration of this compound as either a monomer for polymerization or as an additive to modify polymer properties. While related monomers like acrylamide (B121943) and phenyl acrylate (B77674) are foundational in polymer science, the specific role of this hydrochloride salt remains an area for future investigation. sigmaaldrich.comspecialchem.comgoogle.com
Development of Functional Dyes and Pigments
Investigations into the use of this compound for the synthesis of functional dyes and pigments are not found in the current body of scientific literature. Research on organic chromophores often involves related structures, such as those based on triazine or phthalimide, which are explored for their light-emitting properties. nih.govnih.gov However, direct application or derivatization of this compound for dye and pigment development has not been reported.
Exploration of Optical and Electronic Properties (e.g., fluorescent properties)
Corrosion Inhibition Studies
The study of organic molecules as corrosion inhibitors is a significant field in materials science. Derivatives of acrylamide containing phenyl groups have shown notable efficacy in protecting metals from corrosion in acidic environments. These compounds function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.
Research Findings:
Studies on compounds structurally similar to this compound, such as 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3), have demonstrated their potential as effective corrosion inhibitors for copper in 1.0 M nitric acid solutions. mdpi.comnih.govresearchgate.net Research indicates that these molecules act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. mdpi.com The adsorption of these inhibitor molecules onto the metal surface is a key aspect of their function and has been found to follow the Langmuir adsorption isotherm, which typically describes the formation of a monolayer of the inhibitor on the surface. mdpi.comresearchgate.net
The efficiency of these inhibitors is dependent on their concentration. For instance, derivatives have been shown to reach maximum inhibition efficiencies of over 86%. mdpi.comnih.govresearchgate.net The molecular structure, particularly the presence of heteroatoms (like nitrogen and oxygen) and π-electrons from the phenyl group, plays a crucial role in the adsorption process, facilitating the formation of a stable protective layer. nih.gov
Investigations on carbon steel in hydrochloric acid and sulfuric acid have also been conducted with related phenyl-containing inhibitors. nih.govresearchgate.netresearchgate.net These studies consistently show that inhibition efficiency increases with the concentration of the inhibitor. nih.govresearchgate.netresearchgate.net The mechanism often involves the physical adsorption of the inhibitor molecules on the steel surface. researchgate.net
Table 1: Corrosion Inhibition Efficiency of a Related Acrylamide Derivative
| Inhibitor | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Concentration | Reference |
|---|---|---|---|---|---|
| 2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide (ACR-3) | Copper | 1.0 M HNO₃ | 86.1% | 20 x 10⁻⁵ M | mdpi.comnih.gov |
Table 2: Research Findings on Corrosion Inhibition by Related Compounds
| Finding | Metal/Medium | Details | Reference |
|---|---|---|---|
| Inhibition Type | Copper / HNO₃ | The inhibitor acts as a mixed-type inhibitor. | mdpi.com |
| Adsorption Isotherm | Copper / HNO₃ | Adsorption follows the Langmuir isotherm model, indicating chemical adsorption. | mdpi.com |
| Adsorption Mechanism | Carbon Steel / HCl | Derivatives function as mixed-type inhibitors that physically adsorb on the surface. | researchgate.net |
| Protective Layer | Carbon Steel / HCl | The adsorption of inhibitor molecules forms a protective layer, suppressing interaction with the acidic medium. | nih.gov |
These findings underscore the potential of the 3-phenyl-acrylamide scaffold in the design of effective corrosion inhibitors, an important application in the field of functional materials.
Pharmacological Research and Molecular Interaction Studies in Vitro & Mechanistic Focus
In Vitro Biological Target Identification and Validation
The initial phase of drug discovery often involves broad screening to identify and validate specific biological targets with which a compound interacts. This includes a range of assays to determine effects on enzymes, receptors, and other protein interactions.
Enzyme inhibition is a fundamental mechanism for many therapeutic agents. Key enzymes such as urease, monoamine oxidase B (MAO-B), xanthine (B1682287) oxidase (XOR), urate transporter 1 (URAT1), and squalene (B77637) epoxidase are common targets in drug development for various pathologies.
A review of the available scientific literature indicates a lack of specific in vitro studies investigating the inhibitory activity of 3-Phenyl-acrylamidine hydrochloride against these particular enzymes. Consequently, data regarding its potential as an inhibitor for urease, MAO-B, XOR, URAT1, or squalene epoxidase are not available.
Table 1: Summary of Enzyme Inhibition Data for this compound
| Target Enzyme | Inhibition Data (IC₅₀) | Reference |
|---|---|---|
| Urease | No data available | N/A |
| Monoamine Oxidase B (MAO-B) | No data available | N/A |
| Xanthine Oxidase (XOR) | No data available | N/A |
| Urate Transporter 1 (URAT1) | No data available | N/A |
| Squalene epoxidase | No data available | N/A |
This table reflects the absence of published research in this specific area.
Receptor binding assays are crucial for determining the affinity and selectivity of a compound for specific receptors. The N-methyl-D-aspartate (NMDA) receptor is a well-established target in neuroscience research due to its role in synaptic plasticity and excitotoxicity. researchgate.netnih.gov Antagonists of the NMDA receptor, such as ketamine and memantine, are studied for their potential in managing various neurological conditions. researchgate.netnih.gov These assays often use radiolabeled ligands, like ³HMK801, to quantify the interaction of new compounds with the receptor. researchgate.netnih.gov
Despite the importance of NMDA receptor antagonism, specific in vitro receptor binding assays or ligand selectivity profiles for this compound are not described in the reviewed scientific literature. Therefore, its affinity (Kd or Ki) and selectivity for the NMDA receptor or its subunits remain uncharacterized.
Modulating protein-protein interactions (PPIs) is an emerging frontier in drug discovery, offering the potential to intervene in biological pathways that are difficult to target with traditional enzyme inhibitors or receptor antagonists. nih.govnih.gov PPIs are fundamental to cellular signaling, and their dysregulation is linked to numerous diseases. nih.govresearchgate.net Targets such as the MDM2-p53 interaction are actively being explored for cancer therapeutics. nih.gov
Currently, there are no published studies demonstrating that this compound functions as a modulator of any specific protein-protein interactions. Research has not yet explored its potential to either inhibit or stabilize complexes such as 14-3-3 proteins or others. scispace.com
Mechanism of Action at the Molecular Level
Understanding a compound's mechanism of action requires elucidating the biochemical pathways it affects and developing cellular models to probe these effects.
The elucidation of a compound's impact on biochemical pathways is essential for understanding its molecular mechanism. For instance, antagonists of the NMDA receptor are known to block the influx of Ca²⁺, thereby modulating downstream signaling pathways involved in synaptic plasticity and cell death. nih.gov
As the primary molecular targets for this compound have not been identified (see section 7.1), no subsequent in vitro studies elucidating its effects on specific biochemical pathways have been published.
Cellular assays, particularly those measuring antiproliferative or cytotoxic effects, are standard tools for probing a compound's influence on cellular health and viability. These in vitro assays, often conducted across panels of human cancer cell lines, provide initial insights into potential anticancer activity. nih.govresearchgate.net
A comprehensive search of scientific databases reveals no specific in vitro antiproliferative or cytotoxic studies for this compound. While numerous studies report the antiproliferative activities of compounds with related scaffolds, such as phenylurea or quinoxaline (B1680401) derivatives, this specific molecule has not been assessed in such assays. nih.govnih.gov
Table 2: Summary of In Vitro Antiproliferative Research for this compound
| Cell Line | Assay Type | Activity Metric (e.g., IC₅₀, GI₅₀) | Reference |
|---|---|---|---|
| N/A | Antiproliferation/Cytotoxicity | No data available | N/A |
This table indicates that as of the latest literature review, no studies have been published on the antiproliferative effects of this specific compound.
Investigation of Molecular Recognition Principles
The interaction of any pharmacologically active compound with its biological target is governed by the principles of molecular recognition. This process involves a series of non-covalent interactions that collectively determine the binding affinity and specificity of a ligand for its receptor. For this compound, the key molecular features that dictate its recognition by biological macromolecules include its aromatic phenyl ring, the conjugated acrylamide (B121943) system, and the positively charged amidinium group.
The phenyl group can participate in hydrophobic interactions and π-π stacking with aromatic amino acid residues within a protein's binding pocket. The acrylamide moiety, with its planar structure, can influence the molecule's conformational rigidity and spacing of other functional groups. The amidinium group is a critical feature, as it is protonated at physiological pH and can form strong ionic bonds and hydrogen bonds with negatively charged or polar residues, such as aspartate, glutamate (B1630785), or the phosphate (B84403) backbone of nucleic acids.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For 3-Phenyl-acrylamidine derivatives, SAR studies aim to identify the key structural motifs essential for activity and to understand how modifications to the scaffold can enhance potency and selectivity.
Elucidation of Key Pharmacophoric Features of 3-Phenyl-acrylamidine Derivatives
A pharmacophore is an abstract description of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. For the 3-Phenyl-acrylamidine scaffold, the key pharmacophoric features can be defined as:
An Aromatic/Hydrophobic Region: The phenyl group serves as a crucial hydrophobic feature, likely interacting with a corresponding hydrophobic pocket in the target protein. Its size and electronic properties can be modulated by substitution.
A Hydrogen Bond Acceptor/Donor Region: The acrylamide backbone contains both hydrogen bond donor (N-H) and acceptor (C=O) sites, which can form directional interactions within the binding site.
A Positively Charged/Cationic Center: The amidine group is protonated at physiological pH, providing a positive charge that can engage in strong electrostatic interactions with anionic residues on the target.
A Rigid Linker: The double bond in the acryloyl moiety imparts rigidity to the molecule, holding the phenyl ring and the amidine group in a specific spatial orientation.
These features, in their specific three-dimensional arrangement, constitute the pharmacophore of 3-Phenyl-acrylamidine derivatives. The relative positioning of the hydrophobic phenyl ring and the cationic amidine group is likely critical for optimal binding to a target.
Impact of Substituent Variation on In Vitro Biological Activity
The biological activity of 3-Phenyl-acrylamidine derivatives can be significantly altered by introducing various substituents onto the phenyl ring. These modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity.
For example, in a study of related (E)-3-(substituted phenyl)-N-(pyridin-2-yl) acrylamide derivatives, variations in the substituents on the phenyl ring led to a range of antioxidant activities. This demonstrates the principle that even small changes to the chemical structure can have a profound impact on biological function.
Table 1: Illustrative Impact of Phenyl Ring Substituents on In Vitro Activity of Acrylamide Derivatives
| Substituent (R) on Phenyl Ring | Observed In Vitro Activity | Reference |
| 4-OH (Hydroxyl) | Enhanced antioxidant activity | nih.gov |
| 4-OCH3 (Methoxy) | Moderate antioxidant activity | nih.gov |
| 4-Cl (Chloro) | Reduced antioxidant activity | nih.gov |
| 4-NO2 (Nitro) | Potent but potentially toxic | mdpi.com |
This table is illustrative and based on general principles observed in related compound series. The specific activities would be target-dependent.
The data indicates that electron-donating groups like hydroxyl and methoxy (B1213986) can enhance certain biological activities, potentially by increasing the molecule's ability to scavenge free radicals. Conversely, electron-withdrawing groups like chloro and nitro can have varied effects, sometimes increasing potency for a specific target but also potentially introducing off-target effects or toxicity.
Stereochemical Effects on Molecular Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can play a pivotal role in molecular interactions. For molecules with chiral centers or geometric isomers, different stereoisomers can exhibit vastly different biological activities.
In the case of 3-Phenyl-acrylamidine derivatives, the double bond of the acrylamide moiety can exist as either the E (trans) or Z (cis) isomer. These isomers will have distinct spatial arrangements of the phenyl and amidine groups, which could lead to significant differences in how they fit into a binding pocket. One isomer may allow for optimal interactions with the target, while the other may be sterically hindered or unable to achieve the necessary binding conformation.
Furthermore, the introduction of chiral centers, for instance, through substitution on the acrylamide nitrogen or the phenyl ring, would result in enantiomers. It is well-established in pharmacology that enantiomers can have different potencies, with one being significantly more active than the other (the eutomer versus the distomer). This is because biological targets, being chiral themselves, can differentiate between enantiomers. While specific studies on the stereochemical effects of this compound are not widely available, the principles of stereoselectivity are fundamental to its potential interactions in a biological system. Research on chiral fluorescent probes has shown that even subtle changes in stereochemistry can lead to significant differences in intracellular targeting and binding affinity. nih.gov
Design and Synthesis of Chemical Probes
Chemical probes are essential tools in chemical biology for studying the function of biomolecules in their native environment. Fluorescent probes, in particular, allow for the visualization of biological processes in real-time with high sensitivity and spatiotemporal resolution. nih.gov
Development of Fluorescent Probes for Biological Systems
The 3-Phenyl-acrylamidine scaffold possesses features that make it a candidate for development into a fluorescent probe. The core structure itself may have some intrinsic fluorescence, but more likely, it would be conjugated to a well-known fluorophore to create a functional probe.
The design of such a probe would typically involve a "fluorophore-linker-recognition" motif. The 3-Phenyl-acrylamidine moiety would serve as the recognition element, designed to bind to a specific biological target. This would be connected via a linker to a fluorophore. The binding event could then be designed to produce a change in the fluorescence signal through several mechanisms:
Photoinduced Electron Transfer (PeT): The binding of the probe to its target could alter the electronic properties of the recognition element, switching off or on a PeT process that quenches or enhances the fluorophore's emission. nih.gov
Förster Resonance Energy Transfer (FRET): If the target is also fluorescent or can be labeled with another fluorophore, FRET can be used to monitor the binding event through changes in the emission spectra of the donor and acceptor fluorophores.
Environment-Sensitive Dyes: The probe could incorporate a fluorophore whose emission is sensitive to the local environment. Upon binding to the target, the change in polarity or rigidity of the environment around the fluorophore would lead to a change in its fluorescence.
The synthesis of such a probe would involve modifying the 3-Phenyl-acrylamidine structure to include a reactive handle for conjugation to a fluorophore, such as an amine or a carboxylic acid. The choice of fluorophore would depend on the desired spectral properties (e.g., excitation and emission wavelengths) for the specific biological application. For instance, near-infrared (NIR) fluorophores like hemicyanines are often preferred for in vivo imaging due to their deep tissue penetration. researchgate.netrsc.org
Table 2: Potential Fluorophores for Conjugation to a 3-Phenyl-acrylamidine Scaffold
| Fluorophore | Excitation (nm) | Emission (nm) | Key Features | Reference |
| Fluorescein | ~490 | ~515 | Bright green emission, pH-sensitive | nih.gov |
| Rhodamine | ~550 | ~575 | Bright red emission, photostable | nih.gov |
| Coumarin | ~320-400 | ~390-480 | Blue to green emission, environmentally sensitive | researchgate.net |
| Hemicyanine | >650 | >670 | Near-infrared emission, good for in vivo imaging | researchgate.netrsc.org |
By leveraging these design principles, the 3-Phenyl-acrylamidine scaffold could be transformed into a valuable tool for studying biological systems, allowing researchers to visualize the localization and dynamics of its molecular targets.
Synthesis of Affinity Ligands for Target Validation
The strategic design and synthesis of affinity ligands derived from a lead compound are pivotal for the elucidation of its biological targets, a process known as target validation. In the context of this compound, while direct evidence for its use as a scaffold for affinity ligands is not extensively detailed in publicly available literature, the principles of affinity ligand synthesis can be applied to understand how its derivatives could be developed for this purpose. The synthesis of such tools is a critical step in understanding the mechanism of action of a pharmacologically active agent.
The core concept involves modifying the this compound structure to incorporate a linker arm, which is then attached to a solid support, typically a resin like Sepharose. This creates an affinity chromatography matrix. The linker must be of sufficient length and appropriate chemical nature to allow the immobilized ligand to interact freely with its potential protein targets from a cell lysate or purified protein mixture, without steric hindrance.
The synthesis of a potential affinity ligand based on the 3-phenyl-acrylamidine structure could involve several strategic chemical modifications. For instance, functional groups on the phenyl ring could be introduced or modified to serve as attachment points for a linker. A common approach is the introduction of a carboxyl or amino group, which can then be used for standard coupling chemistries to attach a spacer arm.
A hypothetical synthetic route could start with a derivative of 3-phenyl-acrylamide where the phenyl ring is substituted with a reactive group. For example, a 4-amino-3-phenyl-acrylamide derivative could be synthesized. This amino group provides a nucleophilic handle for acylation with a bifunctional linker, such as a derivative of adipic acid or a longer polyethylene (B3416737) glycol (PEG) spacer. The other end of the linker would possess a functional group suitable for covalent attachment to the solid support, such as an N-hydroxysuccinimide (NHS) ester for coupling to an amine-functionalized resin.
Once the affinity matrix is prepared, it can be used in pull-down experiments. A cellular extract containing a complex mixture of proteins is passed through the column. Proteins that have a specific binding affinity for the immobilized 3-phenyl-acrylamidine derivative will be retained on the matrix, while non-binding proteins will wash through. After extensive washing to remove non-specific binders, the target proteins can be eluted, often by changing the pH, ionic strength, or by competing with a high concentration of the free ligand (this compound). The eluted proteins can then be identified using techniques like mass spectrometry.
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatography is an indispensable tool in pharmaceutical analysis for separating a mixture into its individual components. For 3-Phenyl-acrylamidine hydrochloride, various chromatographic techniques would be utilized to assess different aspects of its chemical profile.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying the amount of a drug substance. An optimized HPLC method would separate this compound from any process-related impurities or degradation products.
A typical reversed-phase HPLC (RP-HPLC) method would be developed for this purpose. The non-polar nature of the phenyl group in the molecule makes it well-suited for retention on a C18 or phenyl-bonded stationary phase. The mobile phase would likely consist of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The hydrochloride salt form of the compound ensures its solubility in aqueous mobile phases. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe. Detection would typically be performed using a UV detector, set at a wavelength where the phenyl-acrylamide chromophore exhibits maximum absorbance.
The method would be validated according to International Council for Harmonisation (ICH) guidelines to ensure its linearity, accuracy, precision, specificity, and robustness. Quantitative analysis for assay determination would be performed using a well-characterized reference standard of this compound.
Illustrative HPLC Method Parameters:
| Parameter | Value |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Hypothetical Purity Analysis Data by HPLC:
| Peak | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 4.5 | 0.08 | Unknown Impurity |
| 2 | 8.2 | 0.12 | Cinnamic Acid (Starting Material) |
| 3 | 10.5 | 99.75 | This compound |
| 4 | 12.1 | 0.05 | Dimer Impurity |
Ultra-High-Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Speed
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), which allows for significantly faster analysis times and improved resolution compared to traditional HPLC. For analyzing this compound, converting an HPLC method to a UHPLC method could increase sample throughput, which is particularly valuable in a manufacturing or high-throughput screening environment. The higher resolution can also aid in separating closely eluting impurities that might co-elute in an HPLC run. The principles of separation remain the same as HPLC, but the operational pressures are much higher.
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is the method of choice for analyzing volatile and semi-volatile organic impurities that may be present in a drug substance. For this compound, GC would be used to quantify residual solvents from the synthesis and purification process. Since the target compound itself is a non-volatile salt, a headspace GC technique would be employed. In this method, the solid drug substance is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC system. This prevents the non-volatile drug substance from contaminating the GC column. A flame ionization detector (FID) is commonly used for this purpose due to its excellent sensitivity for organic compounds. The method would be validated to detect and quantify all potential solvents used in the manufacturing process. gcms.czchem-agilent.comwiley.comthermofisher.comnih.gov
Hyphenated Techniques
Hyphenated techniques combine the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry, providing a powerful tool for identifying unknown compounds.
LC-MS/MS for Impurity Profiling and Metabolite Identification (in in vitro systems)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the structural characterization of impurities and for metabolite identification studies.
For impurity profiling, an LC-MS/MS method would be developed to obtain the mass-to-charge ratio (m/z) of the parent ion of this compound and any co-eluting impurities from the HPLC separation. By fragmenting the parent ions in the mass spectrometer (MS/MS), a characteristic fragmentation pattern is generated for each compound. This fragmentation pattern acts as a "fingerprint" that can be used to identify known impurities or to propose structures for unknown ones. This is particularly valuable for identifying degradation products in stability studies.
In the context of drug discovery and development, the in vitro metabolism of this compound would be investigated using liver microsomes or hepatocytes. LC-MS/MS is the primary tool for such studies. nih.govnih.gov The compound would be incubated with the biological matrix, and the resulting mixture would be analyzed. The high sensitivity of LC-MS/MS allows for the detection of low-level metabolites. By comparing the mass spectra of the parent compound with the metabolites, common metabolic pathways such as hydroxylation, N-dealkylation, or glucuronidation can be identified.
Hypothetical LC-MS/MS Data for this compound and a Potential Metabolite:
| Compound | Parent Ion [M+H]⁺ (m/z) | Major Fragment Ions (m/z) | Proposed Transformation |
|---|---|---|---|
| This compound | 163.1 | 146.1, 131.1, 115.1 | - |
| Metabolite M1 | 179.1 | 162.1, 147.1, 131.1 | Hydroxylation (+16 Da) |
| Metabolite M2 | 339.1 | 163.1 | Glucuronide Conjugate (+176 Da) |
This data is illustrative and represents a hypothetical metabolic profile.
GC-MS for Trace Analysis and Volatile By-products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. While the direct analysis of the highly polar and non-volatile this compound salt by GC-MS is challenging, it is an invaluable tool for identifying potential volatile by-products or impurities from its synthesis or degradation.
For direct analysis, derivatization would be necessary to convert the non-volatile amidine hydrochloride into a more volatile and thermally stable derivative. A common approach for compounds with active hydrogens, like amidines, is silylation.
Hypothetical GC-MS Method for Derivatized 3-Phenyl-acrylamidine:
A hypothetical method could involve derivatization with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) (TMS) derivative of 3-phenyl-acrylamidine would be more amenable to GC analysis.
Sample Preparation: A dried sample of this compound would be treated with BSTFA in a suitable solvent (e.g., acetonitrile) and heated to ensure complete derivatization.
GC Conditions: A non-polar capillary column, such as a 5% phenyl-polymethylsiloxane, would be suitable for separating the derivatized analyte from other potential impurities. slideshare.net
Mass Spectrometry: Electron Ionization (EI) at 70 eV would likely be used. The mass spectrum of the derivatized compound would be expected to show characteristic fragments. The molecular ion peak would confirm the molecular weight of the derivative, and fragmentation patterns, such as the loss of a phenyl group or cleavage of the acrylic chain, would provide structural confirmation.
Potential volatile impurities from the synthesis, such as residual cinnamaldehyde (B126680) or benzonitrile, could be detected without derivatization.
Quantitative Spectroscopic Methods
Spectroscopic methods offer rapid and non-destructive ways to quantify this compound and assess its purity.
Quantitative UV-Vis Spectroscopy
The conjugated system of the phenylacryl group in this compound makes it a strong chromophore, suitable for quantification by UV-Vis spectroscopy. researchgate.net This method is simple, rapid, and cost-effective for determining the concentration in solutions.
The analysis would be based on the Beer-Lambert law. A wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the compound. For cinnamaldehyde derivatives, this is typically in the 280-320 nm range. spkx.net.cnasianpubs.org A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Illustrative Hypothetical UV-Vis Calibration Data
| Concentration (µg/mL) | Absorbance at λmax (e.g., 290 nm) |
|---|---|
| 2.0 | 0.152 |
| 4.0 | 0.305 |
| 6.0 | 0.458 |
| 8.0 | 0.610 |
| 10.0 | 0.763 |
Resulting Calibration Curve Equation: y = 0.0761x + 0.0005 (R² = 0.9999)
Spectrofluorimetric Methods for High Sensitivity Detection
Spectrofluorimetry offers significantly higher sensitivity than UV-Vis spectroscopy and can be used for trace-level quantification. ijprajournal.comnih.gov While the native fluorescence of this compound is not documented, compounds with a styryl-like structure can be fluorescent. fda.gov
If the compound exhibits native fluorescence, a method could be developed by determining its excitation and emission maxima. The fluorescence intensity would then be measured for a series of standard solutions to create a calibration curve. If native fluorescence is weak, derivatization with a fluorescent tag or the formation of a fluorescent complex could be explored to enhance sensitivity. nih.gov
Method Validation and Robustness
Any analytical method developed for the quality control of a pharmaceutical substance must be validated to ensure it is suitable for its intended purpose.
Validation of Analytical Methods according to ICH Guidelines
The validation of the analytical methods described above would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. gmp-compliance.orgich.orgeuropa.eu The key validation parameters include:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. ich.orgamsbiopharma.com For qNMR and UV-Vis, this would involve analyzing placebo samples and samples spiked with known impurities to ensure no interference. For GC-MS, it would be demonstrated by the chromatographic separation of all components.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. amsbiopharma.com This is demonstrated by the correlation coefficient (R²) of the calibration curve, which should ideally be ≥ 0.999.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix, and the percentage recovery is calculated. amsbiopharma.com
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory). ich.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, temperature, mobile phase composition).
Stability-Indicating Analytical Methods for Chemical Stability Studies
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in detailed research concerning the development and validation of stability-indicating analytical methods specifically for This compound . While the principles of such studies are well-established within the pharmaceutical and chemical industries, specific methodologies, forced degradation pathways, and validated analytical parameters for this particular compound are not documented in accessible research.
For any chemical entity, a stability-indicating analytical method (SIAM) is crucial for ensuring its quality, safety, and efficacy over its shelf life. The development of such a method is a multi-step process designed to separate, detect, and quantify the active substance, free from its potential degradation products, process impurities, and any other interfering substances.
The typical workflow for establishing a SIAM involves subjecting the compound to forced degradation or stress testing under various conditions as mandated by regulatory bodies like the International Council for Harmonisation (ICH). These conditions are designed to accelerate the degradation process and typically include:
Acidic and Basic Hydrolysis: To evaluate the susceptibility of the compound to degradation in acidic and basic environments.
Oxidative Degradation: To assess the compound's stability in the presence of oxidizing agents.
Thermal Degradation: To determine the impact of high temperatures on the compound's integrity.
Photolytic Degradation: To understand the effect of light exposure on the stability of the substance.
Following the generation of degradation products, a robust analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with a suitable detector (e.g., UV-Vis, Diode Array, or Mass Spectrometry), is developed and validated. The validation process ensures that the method is specific, accurate, precise, linear, and robust for its intended purpose.
Although no specific studies for This compound are available, a hypothetical stability-indicating HPLC method would involve the systematic development and validation of the parameters outlined in the tables below. These tables represent the type of data that would be generated from such a study.
Table 1: Hypothetical Chromatographic Conditions for a Stability-Indicating HPLC Method
| Parameter | Hypothetical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a buffered aqueous phase (e.g., phosphate or formate (B1220265) buffer) in a gradient or isocratic elution mode. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | To be determined based on the UV-Vis spectrum of the compound |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10 µL |
Table 2: Hypothetical Validation Parameters for a Stability-Indicating HPLC Method
| Validation Parameter | Hypothetical Acceptance Criteria |
| Specificity | The peak for this compound should be pure and resolved from all degradation product peaks (Peak Purity > 0.99). |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |
| Accuracy | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., mobile phase composition, pH, flow rate). |
| Limit of Detection (LOD) | To be determined experimentally. |
| Limit of Quantitation (LOQ) | To be determined experimentally. |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Pathways for Acrylamidines
The development of novel synthetic methodologies is crucial for accessing a wider diversity of acrylamidine (B99084) derivatives and for improving the efficiency and environmental footprint of their production. Key areas of future investigation include the application of photoredox catalysis, flow chemistry, and biocatalysis.
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. nih.gov Its application to amidine synthesis, a reaction class that often requires harsh conditions or pre-functionalized starting materials, represents a promising research frontier. Future work in this area could focus on several key aspects:
C-H Functionalization: Developing photoredox systems that can directly convert C-H bonds in imines or other precursors to the corresponding amidines would be a significant breakthrough. researchgate.net This approach would eliminate the need for pre-installed leaving groups, thereby improving atom economy and simplifying synthetic routes. Acridinium-based organic photocatalysts have shown promise in late-stage C-H functionalization and could be adapted for this purpose. researchgate.net
Novel Radical Precursors: Research into new types of radical precursors for amidine synthesis under photoredox conditions is warranted. For instance, the use of 4-amido Hantzsch esters as precursors to carbamoyl (B1232498) radicals has been demonstrated for the synthesis of α-amino acid amides and could potentially be adapted for acrylamidine synthesis. nih.gov
Dual Catalytic Systems: Combining photoredox catalysis with other catalytic modes, such as transition metal catalysis (e.g., palladium or copper), could unlock novel reaction pathways. nih.gov For example, a dual catalytic system could facilitate the coupling of aryl halides with amidine precursors, providing a versatile method for synthesizing a broad range of 3-aryl-acrylamidine derivatives.
A novel 1,3-amino group migration strategy catalyzed by Copper(I) for synthesizing acrylamidines has been reported, proceeding through a highly reactive ketenimine intermediate. rsc.org This method highlights the potential for metal-catalyzed rearrangements in forming the acrylamidine scaffold.
The table below summarizes potential photoredox strategies for acrylamidine synthesis.
| Photoredox Strategy | Potential Precursors | Catalyst System | Anticipated Advantages |
| Direct C-H Amination | Imines, Alkenes | Acridinium-based photocatalysts | High atom economy, simplified synthesis |
| Radical Coupling | 4-Amido Hantzsch esters, Aryl halides | Organic dyes, [Ru(bpy)3]2+ with Pd/Cu co-catalyst | Mild reaction conditions, broad substrate scope |
| Intramolecular Cyclization | Tethered amine and alkyne functionalities | Copper(I) catalysts | Access to cyclic and complex acrylamidines |
Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, easier scalability, and the potential for integrating synthesis and purification steps. d-nb.infoucd.ienih.gov For the production of 3-Phenyl-acrylamidine hydrochloride and its analogs, particularly for pharmaceutical applications, flow chemistry presents several opportunities:
Handling of Hazardous Intermediates: The synthesis of amidines can involve reactive or unstable intermediates. Flow reactors, with their small reaction volumes and excellent temperature control, allow for the safe in-situ generation and immediate consumption of such species. nih.gov
Process Intensification and Scalability: Flow processes can be readily scaled up by extending the operation time or by "numbering up" (running multiple reactors in parallel). researchgate.net This provides a more efficient route to producing larger quantities of active pharmaceutical ingredients (APIs) compared to batch processes, which often face challenges in scalability. d-nb.inforesearchgate.net A multi-step continuous flow synthesis of the API imatinib, for instance, demonstrated the power of this approach. nih.gov
Integration of Synthesis and Purification: Flow chemistry enables the coupling of multiple reaction steps and downstream processing, such as purification and formulation, into a single, automated sequence. nih.gov This can significantly reduce production time and costs. For example, systems have been developed that integrate flow-based synthesis, purification, and even bioassays. d-nb.info
The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound.
| Feature of Flow Chemistry | Application in Acrylamidine Synthesis | Expected Outcome |
| Enhanced Safety | In-situ generation of reactive intermediates | Reduced risk of runaway reactions and handling of hazardous materials |
| Precise Control | Control over temperature, pressure, and residence time | Improved yield, selectivity, and product quality |
| Scalability | Continuous production and numbering-up of reactors | Efficient and cost-effective large-scale manufacturing |
| Process Integration | Coupling of reaction, purification, and formulation steps | Reduced footprint, shorter production cycles, and automation |
Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, is a powerful tool for producing chiral compounds with high enantioselectivity. cnr.itcapes.gov.br While the direct enzymatic synthesis of acrylamidines is not yet well-established, future research could explore this avenue for accessing enantiopure acrylamidine derivatives, which may exhibit improved therapeutic profiles.
Enzyme Engineering and Directed Evolution: Starting with enzymes that catalyze similar reactions, such as amidases or transaminases, protein engineering and directed evolution could be used to create variants with activity towards acrylamidine synthesis. researchgate.netnih.gov This approach has been successfully used to develop biocatalysts for the manufacture of other chiral amines and amides. nih.gov
Novel Enzyme Discovery: Mining microbial genomes and metagenomes, particularly from extremophiles, could lead to the discovery of novel enzymes with inherent activity for amidine synthesis or the synthesis of chiral precursors. cnr.it
Chemoenzymatic Synthesis: A combination of chemical and enzymatic steps can be a powerful strategy. For example, a chemical synthesis could be used to produce a racemic mixture of a chiral acrylamidine, followed by an enzymatic kinetic resolution to isolate the desired enantiomer. almacgroup.com
The development of biocatalytic methods would represent a significant step towards the green and sustainable production of chiral acrylamidines.
Advanced Computational Modeling and AI-Driven Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.govnih.govymerdigital.com For this compound and its derivatives, these computational approaches can guide research and development in a more efficient and targeted manner.
Machine learning algorithms can analyze large datasets of chemical structures and their corresponding biological activities to build predictive models. nih.gov These models can then be used to predict the structure-activity relationship (SAR) of novel compounds, helping to prioritize the synthesis of the most promising candidates.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties and structural features of acrylamidine derivatives with their biological activity. nih.gov By training ML algorithms on existing data, these models can predict the activity of virtual compounds, guiding the design of more potent and selective molecules. nih.govyoutube.com
ADMET Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. ML models can be trained to predict these properties from a molecule's structure, allowing for the early identification of candidates with potential liabilities and reducing late-stage failures. nih.govyoutube.com
Generative Models: Advanced deep learning architectures, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to generate novel molecular structures with desired properties. nih.govmdpi.com These models can explore a vast chemical space to propose new acrylamidine-based scaffolds that are predicted to be active against a specific biological target.
The application of these ML techniques can significantly reduce the time and cost associated with the discovery of new drugs based on the 3-Phenyl-acrylamidine scaffold. intuitionlabs.ai
De novo drug design involves the computational creation of novel molecular structures with a desired biological function. nih.gov This approach is becoming increasingly powerful with advances in AI and computational power.
Scaffold Hopping and Bioisosteric Replacement: Computational algorithms can suggest modifications to the 3-Phenyl-acrylamidine scaffold to improve its properties. This could involve replacing the core structure with a novel, patentable scaffold that maintains the key pharmacophoric features ("scaffold hopping") or replacing specific functional groups with bioisosteres to enhance potency, selectivity, or metabolic stability.
Fragment-Based and Structure-Based Design: If the three-dimensional structure of the biological target is known, computational methods can be used to design acrylamidine-based ligands that fit optimally into the binding site. Deep learning methods are now capable of designing protein binders to specific targets, a technology that can be adapted for small molecule design. nih.gov These approaches can also be used to design small protein scaffolds that present specific epitopes, which could be relevant for developing targeted therapies. biorxiv.org
Multi-objective Optimization: Drug design is a multi-parameter optimization problem, where properties like potency, selectivity, solubility, and metabolic stability must be balanced. AI-driven platforms can simultaneously optimize multiple parameters to design drug candidates with a higher probability of success in clinical development. nih.gov
Expansion of Applications in Chemical Biology
The unique structural features of this compound, combining a phenyl group, a conjugated acrylamide (B121943) system, and a reactive amidine moiety, make it a promising scaffold for the development of sophisticated tools for chemical biology. Future research is anticipated to focus on harnessing these features to create novel optogenetic tools and biological probes.
Development of Optogenetic Tools Based on Acrylamidine Derivatives
Optogenetics and the related field of optochemical genetics have revolutionized neuroscience and cell biology by enabling the control of cellular processes with light. nih.govresearchgate.netnih.gov This is often achieved by incorporating photoswitchable molecules into biological systems, allowing for unparalleled spatial and temporal precision. nih.gov A promising, albeit currently theoretical, future direction for acrylamidine derivatives lies in their development as optogenetic effectors.
The core concept involves modifying the this compound structure to include a photoswitchable moiety. The phenyl group is a prime candidate for replacement with a photo-isomerizable group, such as an azobenzene. acs.orgmdpi.com Azobenzene-containing molecules can switch between a thermally stable trans isomer and a light-inducible cis isomer. acs.org By creating an "Azo-Acrylamidine" derivative, it might be possible to control its binding to a biological target with light. For instance, one isomer might bind and activate a specific receptor or enzyme, while the other isomer, induced by a different wavelength of light, would be inactive and release from the target. This approach would add a new functional dimension to chemical genetics, creating a powerful tool for dissecting complex biological pathways. nih.gov
Probes for Unexplored Biological Targets
Small-molecule probes are essential for exploring biological pathways and validating new therapeutic targets. acs.org The acrylamide functional group is a known "warhead" capable of forming covalent bonds with cysteine residues in proteins, a feature that has been successfully exploited in drug discovery. dp.tech For example, derivatives of 2-trifluoromethyl acrylamide have been developed as potent and reversible inhibitors of Protein Disulfide Isomerase (PDI), a potential target for anti-thrombosis therapy. dp.tech
This precedent suggests that this compound could serve as a versatile scaffold for designing new biological probes. Future research could focus on modifying its structure to achieve specificity for unexplored targets:
The Phenyl Ring: This group can be functionalized with various substituents to modulate properties like solubility, cell permeability, and, most importantly, binding affinity and selectivity for a target protein's binding pocket.
The Amidine Group: As a strongly basic and nucleophilic group, the amidine moiety can participate in key hydrogen bonding interactions within a protein's active site, potentially targeting enzymes like proteases or kinases where such interactions are critical for recognition.
By systematically creating a library of derivatives based on the this compound core and screening them against various enzyme families, researchers could identify novel probes to elucidate the function of previously uncharacterized proteins.
Sustainable Chemistry Approaches in Acrylamidine Research
The chemical industry is increasingly under pressure to adopt greener and more sustainable manufacturing processes. dst.gov.in This involves minimizing waste, reducing energy consumption, and avoiding hazardous substances. Future research on this compound will likely incorporate these principles, focusing on developing environmentally benign synthetic routes.
Solvent-Free Reactions and Green Solvents
Traditional organic syntheses often rely on large volumes of volatile and hazardous organic solvents. A key goal of green chemistry is to replace these with safer alternatives or to eliminate them entirely. nih.govrsc.org For the synthesis of this compound and its precursors, several sustainable approaches could be explored.
One promising avenue is the use of continuous flow processing . The synthesis of N-phenyl acrylamide, a related precursor, has been demonstrated in a continuous flow system, which offers better safety, efficiency, and scalability compared to conventional batch reactions. researchgate.net This methodology minimizes the environmental impact by reducing energy consumption and the use of hazardous solvents. researchgate.net
Another approach is mechanochemical synthesis , where reactions are induced by mechanical force (e.g., ball milling) in the absence of a solvent. This technique has been successfully used for the solvent-free synthesis of azo dyes and other compounds. rsc.org Investigating a mechanochemical route to acrylamidines could drastically reduce solvent waste.
Finally, the use of green solvents like water or bio-derived solvents is a viable strategy. While organic reagents may have low solubility in water, techniques like phase-transfer catalysis or the use of co-solvents can overcome this. mdpi.com Recently, a novel method for amide synthesis was developed using a Covalent Organic Framework (COF) as a photocatalyst that functions under mild conditions, is recyclable, and could streamline production while reducing costs and eliminating metal contamination. dst.gov.in
| Approach | Principle | Potential Advantages for Acrylamidine Synthesis | Reference |
|---|---|---|---|
| Continuous Flow Synthesis | Reaction is performed in a continuously flowing stream rather than a batch. | Improved safety, higher efficiency, scalability, reduced energy and solvent use. | researchgate.net |
| Mechanochemistry (Ball Milling) | Uses mechanical energy to initiate reactions, often without solvents. | Eliminates bulk solvent waste, can lead to different reactivity, energy efficient. | rsc.org |
| Aqueous Media Synthesis | Utilizes water as the reaction solvent. | Non-toxic, non-flammable, inexpensive, environmentally benign. | nih.gov |
| Photocatalysis with COFs | Uses a recyclable, light-activated catalyst under mild conditions. | High efficiency, recyclability, reduced costs, elimination of metal contaminants. | dst.gov.in |
Atom Economy and Waste Minimization Strategies
Atom economy is a central principle of green chemistry that measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. nih.govacs.org Traditional methods for creating functional groups like amides and amidines often use stoichiometric reagents that generate significant amounts of waste, resulting in poor atom economy. nih.govnih.gov
Future research must focus on developing catalytic, atom-economical syntheses for this compound. The synthesis of amidines, for instance, can be achieved through modern catalytic methods that maximize atom incorporation. organic-chemistry.org
The development of catalytic amidation and amidination reactions is key. For example, efficient one-pot amide coupling protocols have been developed using simple alkynes as coupling reagents with a ruthenium catalyst, producing only volatile byproducts and thus exhibiting high atom economy. nih.gov Similarly, various copper-catalyzed multicomponent reactions provide efficient routes to amidines. organic-chemistry.org Applying these catalytic principles to the synthesis of this compound would be a significant step towards a sustainable manufacturing process.
| Strategy | Description | Impact on Sustainability | Reference |
|---|---|---|---|
| Catalytic Amidation/Amidination | Use of sub-stoichiometric amounts of a catalyst (e.g., Ru, Cu, Yb-amides) to facilitate the reaction. | Avoids stoichiometric activating agents and coupling reagents, leading to higher atom economy and less waste. | nih.govorganic-chemistry.org |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step to form the product, incorporating most or all atoms. | High atom and step economy, reduces purification steps and solvent usage. | organic-chemistry.org |
| Reaction Mixture Recycling | Recovering and reusing the solvent, catalyst, and unreacted starting materials for subsequent batches. | Drastically reduces the E-Factor (kg waste/kg product) and lowers raw material costs. | rsc.orgresearchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 3-phenyl-acrylamidine hydrochloride, and how do deviations affect yield?
- Methodological Answer : Synthesis typically involves coupling acryloyl chloride with phenylamine derivatives under anhydrous conditions. Key parameters include maintaining a temperature of 0–5°C during acylation to prevent side reactions (e.g., polymerization) and using triethylamine as a base to neutralize HCl byproducts. Deviations, such as higher temperatures or excess moisture, reduce yields by promoting hydrolysis or undesired dimerization. Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) improves purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm the presence of the acrylamidine backbone and phenyl group.
- HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to assess purity (>95% required for biological assays).
- Mass spectrometry (ESI+) for molecular ion confirmation (expected m/z: ~227.69) .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., 50 mg/mL in PBS at pH 7.4). Stability tests show decomposition above 60°C (TGA/DSC data recommended). Store lyophilized at -20°C; avoid repeated freeze-thaw cycles to prevent salt dissociation. Solubility in DMSO (>100 mg/mL) makes it suitable for in vitro assays .
Advanced Research Questions
Q. How can conflicting bioactivity data for this compound in enzyme inhibition assays be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize protocols:
- Use consistent enzyme concentrations (e.g., 10 nM trypsin-like proteases).
- Pre-incubate compounds with enzymes for 15 min to ensure equilibrium.
- Validate results with orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for activity). Cross-reference with structurally analogous compounds (e.g., methyl (2E)-2-(aminomethyl)-3-phenylacrylate hydrochloride) to identify SAR trends .
Q. What experimental strategies elucidate the mechanism of action of this compound in receptor modulation?
- Methodological Answer :
- Kinetic Studies : Perform time-dependent inhibition assays to distinguish competitive vs. non-competitive binding.
- Mutagenesis : Target residues in receptor binding pockets (e.g., Glu245 in trypsin-like proteases) to assess critical interactions.
- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict binding modes, validated by MD simulations .
Q. How can researchers address discrepancies in thermal stability data reported for this compound?
- Methodological Answer : Variations arise from moisture content or heating rates. Standardize using:
- TGA/DSC : Run under nitrogen at 10°C/min to 300°C.
- Karl Fischer titration to quantify residual water. Compare decomposition onset temperatures (typically 180–200°C) across batches. Contradictory data may indicate polymorphic forms, requiring PXRD analysis .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Prodrug Design : Modify the amidine group (e.g., Boc protection) to enhance oral bioavailability.
- Microsomal Stability Assays : Use liver microsomes (human/rat) with NADPH cofactor to assess metabolic liability.
- Plasma Protein Binding : Equilibrium dialysis (90:10 plasma:compound ratio) to quantify free fraction .
Data Analysis & Validation
Q. How should researchers interpret contradictory cytotoxicity data across cell lines?
- Methodological Answer :
- Normalize data to cell viability controls (e.g., MTT assay with 0.1% DMSO).
- Stratify results by cell lineage (e.g., epithelial vs. hematopoietic) and genetic background (e.g., p53 status).
- Validate via RNA-seq to identify differential expression of apoptosis regulators (e.g., Bcl-2, Caspase-3) .
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
